molecular formula C20H23BrN2O3S B2957586 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide CAS No. 1021074-08-7

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide

Cat. No.: B2957586
CAS No.: 1021074-08-7
M. Wt: 451.38
InChI Key: JPVRAVFHEOHOOS-UHFFFAOYSA-N
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Description

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide features a piperidine core substituted at the 1-position with a benzenesulfonyl group and at the 2-position with an acetamide moiety linked to a 4-bromo-2-methylphenyl ring. This structure combines sulfonamide and aryl halide functionalities, which are often associated with enhanced metabolic stability and receptor-binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3S/c1-15-13-16(21)10-11-19(15)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVRAVFHEOHOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the acylation of the piperidine derivative with 4-bromo-2-methylphenyl acetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Piperidine Benzenesulfonyl, 4-bromo-2-methylphenyl Not Provided Combines sulfonamide and aryl halide
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Piperazine 3-Chlorophenyl, 4-bromo-2-methylphenyl 422.75 Dual halogenation, piperazine core
Ocfentanil 4-Piperidinyl 2-Phenylethyl, 2-fluorophenyl 352.5 Opioid receptor targeting
W-15 2-Piperidinylidene 4-Chlorobenzenesulfonamide Not Provided Sulfonamide with phenylethyl group
2-(4-Bromo-2-chlorophenoxy)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide Acetamide-Phenoxy Piperidinylsulfonyl, bromochlorophenoxy 487.80 Phenoxy linkage, dual halogenation

Research Implications

  • Metabolic Stability: The benzenesulfonyl group in the target compound may confer resistance to enzymatic degradation compared to non-sulfonamide analogues .
  • Antimicrobial Potential: Analogues like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide have been explored for antimicrobial activity, hinting at possible applications for the target compound .

Biological Activity

The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on various studies that highlight its efficacy against different biological targets.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₈H₂₃BrN₂O₂S
  • Molecular Weight : 404.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the benzenesulfonyl group enhances its binding affinity to biological targets, while the piperidine ring contributes to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research on related piperidine derivatives has shown their ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation in various human cancer cell lines, including gliomas and non-small-cell lung cancers (NSCLCs) .

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has also been investigated. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that the benzenesulfonyl moiety may play a role in enhancing antimicrobial activity .

Neuropharmacological Effects

In terms of neuropharmacology, piperidine derivatives have been studied for their anticonvulsant properties. Compounds similar to our target compound have shown protective effects in animal models of epilepsy, indicating potential utility in treating seizure disorders .

Case Studies

  • Anticancer Studies :
    • A study assessed the growth inhibitory effects of piperidine derivatives on glioma cell lines. The results indicated that these compounds could significantly inhibit cell growth through mechanisms involving Na+/K(+)-ATPase inhibition .
  • Antimicrobial Studies :
    • A comprehensive investigation into the antimicrobial activity of various piperidine derivatives revealed that certain compounds exhibited broad-spectrum antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Neuropharmacological Studies :
    • In animal models, derivatives demonstrated anticonvulsant activity with protective effects observed at specific dosages (100 mg/kg), indicating their potential as therapeutic agents for epilepsy .

Data Tables

Biological ActivityCompoundTargetEffectiveness
AnticancerPiperidine DerivativeNa+/K(+)-ATPaseSignificant inhibition
AntimicrobialPiperidine DerivativeVarious bacteriaBroad-spectrum activity
NeuropharmacologicalPiperidine DerivativeSeizure modelsProtective at 100 mg/kg

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